

Comparative Analysis of CCT369260: A BCL6 Degradator

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Compound of Interest

Compound Name: CCT369260

Cat. No.: B2406010

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CCT369260**, a B-cell lymphoma 6 (BCL6) degrader, with other notable BCL6 inhibitors, BI-3802 and FX1. The information is intended to aid researchers in evaluating the cross-reactivity profile and experimental utility of **CCT369260**.

Introduction to CCT369260

CCT369260 is a potent and orally bioavailable small molecule that induces the degradation of BCL6, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies.[1][2][3] Unlike traditional inhibitors that block the function of a protein, **CCT369260** acts as a "molecular glue," inducing the homopolymerization of BCL6. This polymer is then recognized and targeted for degradation by the E3 ubiquitin ligase SIAH1, leading to the depletion of BCL6 protein levels in cancer cells.[4]

Comparative Performance Data

The following tables summarize the in vitro and cellular activities of **CCT369260** in comparison to BI-3802, another BCL6 degrader, and FX1, a BCL6 inhibitor.

Table 1: On-Target Potency and Cellular Activity

Compound	Target	Assay Type	IC50/DC50 (nM)	Cell Line	Reference
CCT369260	BCL6	TR-FRET	520	-	[5] [6]
BCL6 Degradation	MSD Assay	49	OCI-Ly1	[5]	
BCL6 Degradation	Immunofluorescence	90	SU-DHL-4	[5]	
BI-3802	BCL6-BCOR Interaction	TR-FRET	≤ 3	-	[2] [7] [8]
BCL6 Degradation	-	20	SU-DHL-4	[2] [7]	
FX1	BCL6 BTB Domain	Reporter Assay	~35,000	-	[9] [10]

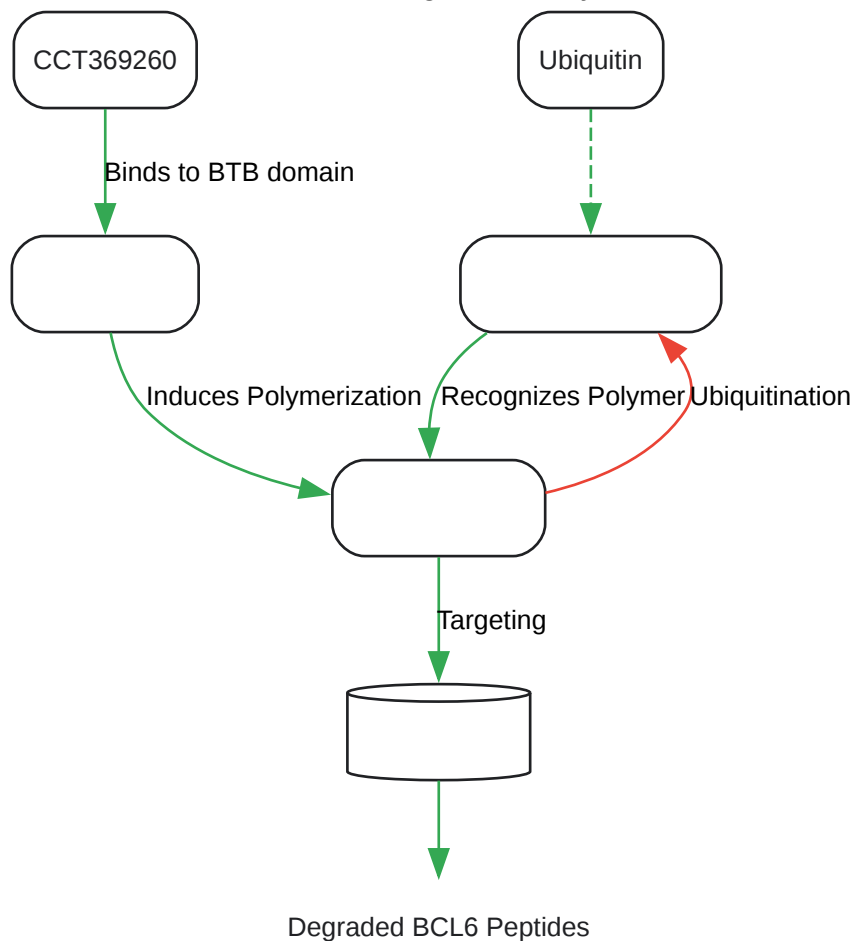
Table 2: Off-Target Selectivity Profile

Compound	Screening Panel	Key Off-Targets (Ki or % Inhibition)	Reference
CCT369260	GPCR Panel (48 targets)	OPRM1 (Ki = 870 nM), PBR (Ki = 1100 nM), HRH3 (Ki = 2300 nM)	[5]
Kinase Panel (99 kinases) & Bromodomains (3)	"Clean" in thermal shift assay	[5]	
BI-3802	Eurofins Safety Screen (44 targets)	HTR2B (agonist, 12% of control)	[7]
Invitrogen Kinase Panel (54 kinases)	"Clean"	[7]	
FX1	Kinase Panel (50 kinases)	No significant inhibition at 10 μ M	[9]

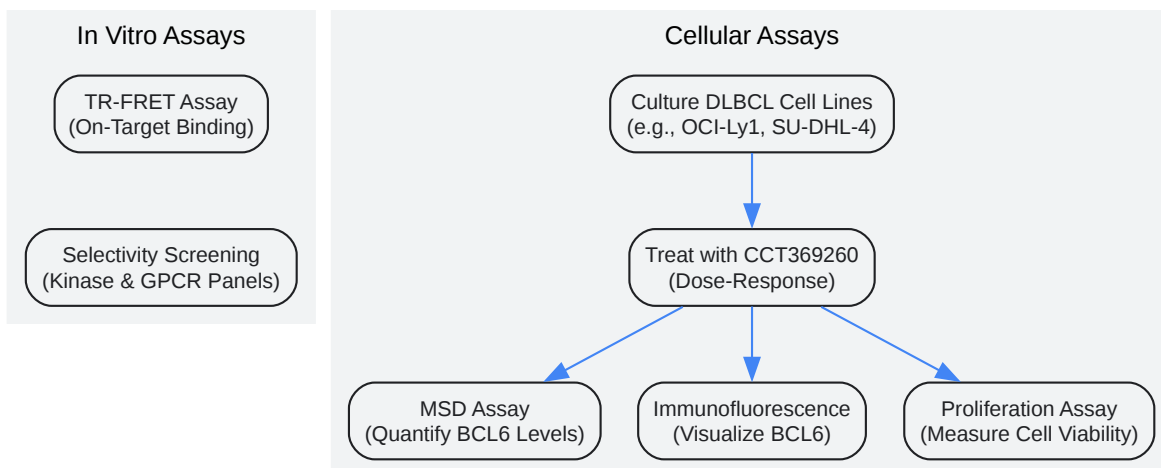
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of BCL6 degraders and a typical experimental workflow for assessing their activity.

Mechanism of BCL6 Degradation by CCT369260



Workflow for Characterizing BCL6 Degraders



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